molecular formula C9H4F4O4 B3040258 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid CAS No. 180091-38-7

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid

Cat. No. B3040258
CAS RN: 180091-38-7
M. Wt: 252.12 g/mol
InChI Key: BSLPWYNSRXMUTK-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid is a chemical compound with the CAS Number: 180091-38-7 . It has a molecular weight of 252.12 . The IUPAC name for this compound is 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid is 1S/C9H4F4O4/c10-8(11)9(12,13)17-6-3-4(7(14)15)1-2-5(6)16-8/h1-3H,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid is a solid at ambient temperature . It should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrafluoro-sulphobenzoic Acids : Tetrafluorosulphobenzoic acids have been synthesized through oxidation processes involving derivatives like tetrafluorobenzo[b]thiophen-2-carboxylic acid. These processes yield a variety of intermediates with potential applications in chemical synthesis (Fielding & Shirley, 1989).

  • Lithium-Ion Batteries : 2,2,3,3-Tetrafluoro-1,4-benzodioxane derivatives have been used in the synthesis of fluorinated boronic esters for lithium-ion batteries. These compounds function as overcharge protection additives and anion receptors, enhancing battery safety and efficiency (Weng et al., 2011).

  • Chemoenzymatic Synthesis of Chiral Carboxylic Acids : Enantiomerically pure 1,4-benzodioxane-2-carboxylic acid derivatives, synthesized through chemoenzymatic processes, are valuable in pharmaceuticals and biologically active compounds. The stereochemistry of these compounds greatly influences their biological interactions (Benz, Muntwyler & Wohlgemuth, 2007).

  • Polymer Degradation and Stability : Fluorinated polyimides derived from 6FDA and compounds like 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid show high stability and superior processability. They are suitable for high-temperature applications such as hydrogen fuel cells and aerospace (Wieneke & Staudt, 2010).

Material Science and Engineering

  • Coordination Networks : Tetrakis(methylthio)-1,4-benzenedicarboxylic acid, a related compound, forms coordination networks with metal ions. These networks are studied for their electronic band gaps and potential applications in materials science (Zhou et al., 2008).

  • Gas Adsorption and Environmental Impact : Studies on novel perfluoroalkyl ether carboxylic and sulfonic acids, including 2,2,3,3-Tetrafluoro-1,4-benzodioxane derivatives, have shown their global dispersal in surface waters. This research is critical for understanding the environmental impact of these compounds (Pan et al., 2018).

  • Luminescent Detection of Nitroaromatics : A polyfluorinated-aromatic carboxylic acid, structurally similar to 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid, has been used to construct a coordination polymer that can detect nitroaromatics through fluorescence quenching. This application is significant in security and environmental monitoring (Tang et al., 2019).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-3-4(7(14)15)1-2-5(6)16-8/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLPWYNSRXMUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(C(O2)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile (5.0 g, 21.44 mmol) in acetic acid (20 ml) was added conc. hydrochloric acid (20 ml), and the mixture was heated under reflux overnight. The reaction solution was concentrated, and the precipitated crystals were filtered and washed with water to give the objective substance (4.76 g, 88%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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